Pelitinib's anticancer activity extends beyond direct EGFR inhibition to include preventing metastasis and reversing multidrug resistance.
Epithelial-mesenchymal transition (EMT) is a critical process in cancer metastasis. A 2023 study demonstrated that this compound significantly inhibits migration and invasion in hepatocellular carcinoma (HCC) cell lines (Huh7, Hep3B, SNU449) by targeting the EMT transcription factor Twist1 [1].
The following diagram illustrates the signaling pathway by which this compound inhibits migration and invasion.
A key resistance mechanism in cancer involves overexpression of ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2, which pump chemotherapeutic drugs out of cells. This compound acts as a competitive inhibitor of these transporters [2].
A 2023 study developed a green analytical method for quantifying this compound in rat plasma to support pharmacokinetic studies [3].
The same HPLC study in rats revealed the following parameters after a single oral dose [3]:
This compound has been evaluated in clinical trials for several cancer types, though its development has not yet progressed to regulatory approval.
| Trial Phase | Cancer Type | Regimen / Notes | Key Findings / Status |
|---|---|---|---|
| Phase I | Advanced Solid Tumors | Single agent (75 mg/day) [4] | MTD 75 mg; DLT grade 3 diarrhea [4] |
| Phase I | Advanced Solid Tumors | Combination with temsirolimus (mTOR inhibitor) [4] | Completed; results awaited [4] |
| Phase II | Advanced Colorectal Cancer | Single agent [4] | Completed; results not fully evaluated [4] |
| Phase II | Advanced NSCLC | For acquired resistance to gefitinib [5] | Development on hold [5] [4] |
Research indicates this compound's potential extends into new therapeutic areas. Its ability to degrade Twist1 and inhibit EMT suggests promise for suppressing cancer metastasis [1]. The dual functionality of direct EGFR inhibition and ABC transporter blockade offers a strategic approach to overcome multidrug resistance, particularly when combined with conventional chemotherapy or other treatments like hyperthermia [2].
Pelitinib has demonstrated significant activity in preclinical models, extending beyond simple proliferation inhibition to effects on cancer metastasis and drug resistance.
The following diagram illustrates the primary molecular mechanism of this compound and its downstream consequences on key cellular processes based on the cited research [1] [4] [3]:
The following are summaries of key experimental methods used to evaluate this compound's activity in the cited research.
This protocol measures this compound's ability to inhibit EGF-stimulated EGFR phosphorylation in cells.
This assay determines the anti-proliferative effect of this compound.
This method assesses the anti-migratory effect of this compound.
Despite promising preclinical mechanisms, this compound's clinical development has halted.
| Indication | Phase | Status | Key Findings & Notes |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | II | Discontinued [5] [6] [7] | Evaluated in patients with acquired resistance to gefitinib. |
| Colorectal Cancer | II | Discontinued [6] [7] | Trialed in combination with capecitabine; development suspended. |
| Solid Tumors | I | Completed [6] | Established 75 mg once daily as the maximum tolerated dose (dose-limiting toxicity was grade 3 diarrhea). |
Pelitinib (EKB-569) is an irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that forms covalent bonds with cysteine residues in the EGFR ATP-binding pocket [1] [2]. Its primary mechanism involves irreversible inhibition, leading to sustained suppression of EGFR signaling pathways. Beyond EGFR, this compound exhibits a multi-target kinase profile, inhibiting several other kinases at nanomolar to micromolar concentrations [2].
Table 1: Primary Kinase Targets of this compound
| Target Kinase | IC₅₀ / Inhibition Constant | Nature of Inhibition | Key Functional Consequences |
|---|---|---|---|
| EGFR | 38.5 nM [2] | Irreversible [1] [2] | Suppresses autophosphorylation & downstream signaling (AKT, ERK) [3] [2] |
| Src | 282 nM [2] | Not Specified | Modulates EMT & cell invasion via Src/ERK/cofilin cascade [3] |
| MEK/ERK | 800 nM [2] | Not Specified | Inhibits MAPK signaling pathway [2] |
| ErbB2 (HER2) | 1.255 μM [2] | Not Specified | Blocks signaling by ErbB family members [2] |
| Raf | 3.353 μM [2] | Not Specified | Inhibits MAPK signaling pathway [2] |
Recent chemoproteomic profiling identified novel off-targets for this compound, including PRDX4, STAT3, and several E2 ubiquitin-conjugating enzymes (UBE2L3, UBE2K, UBE2N, UBE2V1, UBE2Z) [1]. Notably, this compound acts as a molecular glue degrader inducing degradation of PRDX4 via the ubiquitin-proteasome system, revealing a novel mechanism of action beyond kinase inhibition [1].
A critical area of this compound preclinical research identifies biomarkers predicting drug sensitivity or resistance. LEPRE1 emerged as a key biomarker through in-silico analysis of the GDSC database, functionally validated in human leukemia and lung cancer models [3].
High LEPRE1 expression induces a cancer stem cell-like phenotype with AKT activation, ABCG2 overexpression, and E-cadherin upregulation, rendering cells more sensitive to this compound [3]. The proposed mechanism suggests this compound reverses ABCG2-upregulation effects. Conversely, LEPRE1 silencing promotes this compound resistance by activating EGFR/Src/ERK/cofilin signaling and inducing epithelial-to-mesenchymal transition (EMT) [3].
Epigenomic studies also identified DNA methylation signatures as predictive biomarkers. EGFR signaling pathway drugs, including this compound, were enriched in lung adenocarcinoma, where promoter methylation status of specific genes correlates with drug response [4].
This compound sensitivity is regulated by LEPRE1 expression levels through distinct pathways [3].
This compound demonstrates potent anti-cancer activity across various preclinical models, with effects extending beyond proliferation inhibition to metastasis and chemosensitization.
Table 2: Efficacy of this compound in Preclinical Cancer Models
| Cancer Type | Cell Line / Model | Key Findings & Mechanisms | Experimental Evidence |
|---|---|---|---|
| Leukemia (AML) & Lung Cancer | THP-1, KG-1, A549 | LEPRE1 overexpression increases sensitivity; silencing induces resistance via ERK pathway modulation [3]. | Viability assays, Western blot (c-PARP, p-ERK) [3]. |
| Hepatocellular Carcinoma (HCC) | Huh7, Hep3B, SNU449 | Inhibits migration, invasion, spheroid invasion; induces Twist1 degradation via MAPK/Akt inhibition; regulates EMT markers (↑E-cad, ↓N-cad) [5]. | Wound healing, transwell invasion, spheroid invasion, zymography, Western blot [5]. |
| Lung Cancer (MDR focus) | A549, H460, transfected HEK293 | Reverses ABCB1/ABCG2-mediated MDR; competitive transporter inhibitor; enhances apoptosis in side population (stem-like) cells post-hyperthermia [6]. | Intracellular drug accumulation, efflux assays, ATPase activity, tumorisphere formation [6]. |
| In Vivo | A431 xenograft (mice) | Single oral dose (10 mg/kg) inhibits EGFR phosphorylation by >90% (1 hr) & >50% (24 hrs); 20 mg/kg/day inhibits tumorigenesis in APCMin/+ mice [2]. | Tumor volume measurement, EGFR phos. analysis [2]. |
This protocol assesses this compound's direct effect on EGFR kinase activity and cellular autophosphorylation [2].
Standard methods for determining this compound's anti-proliferative effects [5] [2].
Key for investigating this compound's anti-metastatic potential [5].
Wound Healing/Migration:
Transwell Invasion:
Spheroid Invasion:
This novel approach identifies off-target interactions and unexpected mechanisms like molecular glue degradation [1].
Chemoproteomic workflow identifies this compound's covalent targets and molecular glue effects [1].
The multifaceted preclinical profile of this compound suggests several promising research applications:
Combination with Hyperthermia: Exploiting ABCB1/ABCG2 up-regulation post-hyperthermia to selectively target cancer stem-like cells with this compound and conventional chemotherapeutics [6]
Biomarker-Driven Studies: Integrating LEPRE1 screening and DNA methylation biomarkers to identify patient populations most likely to respond [3] [4]
Molecular Glue Degrader Development: Leveraging the unexpected PRDX4 degradation effect to develop novel targeted protein degradation therapies [1]
Metastasis Suppression: Utilizing this compound's anti-migratory and anti-invasive properties through Twist1 inhibition in HCC and other malignancies [5]
This compound represents a compelling case study in kinase inhibitor development, featuring complex polypharmacology, biomarker-dependent efficacy, and novel mechanisms like molecular glue degradation. These preclinical insights provide valuable guidance for researchers exploring EGFR biology, kinase inhibitor mechanisms, and combination therapy strategies.
The table below summarizes the core details of Pelitinib based on recent data.
| Attribute | Details |
|---|---|
| Drug Type | Small molecule [1] |
| Synonyms | EKB-569, WAY-EKB-569 [1] [2] |
| Known Mechanisms | Irreversible EGFR (ErbB1) inhibitor; HER2 antagonist; ABCB1/ABCG2 transporter modulator [1] [3] [2] |
| Highest Clinical Phase | Phase 2 (Completed) [1] |
| Investigational Indications | Advanced Colorectal Adenocarcinoma; Locally Advanced Non-Small Cell Lung Carcinoma (NSCLC) [1] |
| Regulatory Status | Investigational; not approved for clinical use [2] |
This compound is a potent, selective, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) [4] [2]. It binds covalently to the ATP-binding site of the receptor, leading to sustained inhibition of its tyrosine kinase activity and subsequent downstream signaling cascades like RAS-RAF-MEK-ERK and PI3K-AKT, which are crucial for cell survival and proliferation [5] [6].
Research has revealed other significant mechanisms and potential applications:
This compound's primary mechanism involves irreversible inhibition of EGFR and its downstream pathways. It also modulates ABCG2 transporter and is influenced by the biomarker LEPRE1.
A 2025 study explored this compound for antimalarial drug repurposing [8]. Researchers used the SYBR Green I assay to test its efficacy alone and in combination with artemether (ART) and lumefantrine (LU) against Plasmodium falciparum strains and clinical isolates.
A novel eco-friendly HPLC method was developed for this compound pharmacokinetic studies [9].
While this compound's development for its original cancer indications is on hold, its future potential lies in:
The table below summarizes the core characteristics of this compound based on the search results.
| Attribute | Description |
|---|---|
| Drug Name | This compound (EKB-569) [1] [2] |
| Class | Irreversible EGFR Tyrosine Kinase Inhibitor (TKI) [1] [2] [3] |
| Primary Target | EGFR (ErbB1) [1] [2] |
| Additional Targets | HER2 (ErbB2), Src, MEK/ERK, Raf, ABCB1, ABCG2 transporters [1] [3] [4] |
| Key Mechanism | Covalently binds to cysteine residues in the ATP-binding site [2] |
| Phase II NSCLC Status | Completed, but development on hold; no recent results available [1] [2] |
The following methodologies are derived from recent preclinical studies investigating this compound's novel mechanisms of action.
This protocol is based on a 2023 study examining this compound's effect on hepatocellular carcinoma (HCC) cell migration and invasion, which provides a framework for similar research in NSCLC [5].
This protocol is based on a 2022 study that identified LEPRE1 as a biomarker for this compound sensitivity in leukemia and lung cancer cells [3].
The diagram below illustrates the key molecular relationships and signaling pathways impacted by this compound, as identified in the preclinical studies.
The finding that this compound's development for NSCLC is on hold suggests that future research should focus on:
Pelitinib acts as an irreversible inhibitor of EGFR, a key driver of oncogenic signaling in various cancers [1] [2]. Its mechanism extends beyond simple EGFR blockade to involve multiple downstream pathways and unique interactions with drug transporters.
Diagram 1: this compound inhibits multiple targets to suppress cancer progression and drug resistance.
Recent studies reveal this compound's potential in inhibiting cancer metastasis and overcoming drug resistance.
A 2023 study demonstrated that this compound significantly inhibits the migration and invasion of HCC cell lines (Huh7, Hep3B, SNU449) by targeting the epithelial-mesenchymal transition (EMT) process [3] [4]. The experimental workflow and key findings are summarized below:
| Experimental Assay | Key Finding |
|---|---|
| Wound Healing Assay | Significantly inhibited wound closure in Huh7, Hep3B, and SNU449 cells [3] [4]. |
| Transwell/Spheroid Invasion Assay | Inhibited multicellular cancer spheroid invasion [3] [4]. |
| Gelatin Zymography | Reduced activities of MMP-2 and MMP-9 [3] [4]. |
| Immunoblotting Analysis | Induced Twist1 degradation via inhibition of MAPK and Akt pathways; upregulated E-cadherin, downregulated N-cadherin [3] [4]. |
Detailed Protocol: Wound Healing Assay
This compound can chemosensitize cancer cells by inhibiting ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2, which are often upregulated in cancer stem-like cells and after hyperthermia treatment [5].
Detailed Protocol: Intracellular Drug Accumulation Assay
The evidence positions this compound as a promising multi-faceted investigational agent. Its ability to reverse ABC transporter-mediated chemoresistance provides a strategic approach to eradicate cancer stem-like cells [5]. The discovery of LEPRE1 as a predictive biomarker offers a pathway for patient stratification in personalized therapy, as high LEPRE1 expression correlates with increased this compound sensitivity in AML and lung cancer models [6].
Future clinical development should focus on:
The preparation method of Pelitinib is detailed in the patent CN103275002A, titled "Preparation method of this compound" [1].
The synthesis begins with raw materials 3-chloro-4-fluorobenzonitrile and hydrogen cyanide. The process involves a key condensation and ring formation reaction to construct the quinazoline core, followed by a reduction reaction to arrive at the final this compound structure [1].
This compound is a potent, low-molecular-weight, selective, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR or ErbB1) tyrosine kinase [2] [3] [4]. It belongs to the second generation of EGFR TKIs and functions by forming a covalent bond with cysteine residues in the ATP-binding site of the target kinase, leading to prolonged inhibition [2] [3].
The table below summarizes its inhibitory activity (IC50 values) against various kinases, demonstrating its primary potency against EGFR with some activity against other targets [5].
| Target | IC₅₀ (nM) | Experimental Context |
|---|---|---|
| EGFR | 38.5 nM | Recombinant human EGFR cytoplasmic domain [5] |
| Src | 282 nM | Not specified in available excerpts [5] |
| MEK/ERK | 800 nM | Not specified in available excerpts [5] |
| ErbB2 (HER2) | 1,255 nM | Not specified in available excerpts [5] |
| Raf | 3,353 nM | Not specified in available excerpts [5] |
Table: Summary of this compound's kinase inhibition profile. Data adapted from Selleck Chemicals [5].
Beyond its intended kinase targets, this compound has been found to interact with other proteins. A 2023 chemoproteomics study identified 41 high-confidence cellular target proteins of this compound, including PRDX4, STAT3, and several E2 ubiquitin-conjugating enzymes [6]. This suggests this compound can induce degradation of PRDX4, acting as a potential covalent molecular glue degrader [6].
The biological effects of this compound have been evaluated in various in vitro and in vivo models. Key findings are summarized below.
| Activity/Effect | Experimental Model | Key Finding / IC₅₀ / Effective Dose | Citation |
|---|---|---|---|
| Anti-Proliferation | A431 (epidermoid carcinoma) cells | IC₅₀ = 125 nM [5] | |
| Anti-Proliferation | UCH1 cells | IC₅₀ = 90 nM [5] | |
| EGFR Autophosphorylation Inhibition | A431 cells (cell-based) | IC₅₀ = 39 nM [5] | |
| In Vivo Efficacy | A431 xenograft mice (single dose) | 90% inhibition of EGFR phosphorylation at 1 hr (10 mg/kg, oral) [5] | |
| In Vivo Efficacy | APCMin/+ mice (model of colon cancer) | 87% inhibition of tumorigenesis (20 mg/kg/day, oral) [5] | |
| Anti-Migration & Invasion | Huh7, Hep3B, SNU449 (HCC cells) | Inhibits migration, invasion, and MMP activity via Twist1 degradation [7] | |
| ABC Transporter Modulation | A549 lung cancer cells | Inhibits ABCB1 and ABCG2, can reverse multidrug resistance [4] |
The clinical development of this compound has been suspended or is on hold [2] [7]. It progressed to Phase II clinical trials for advanced colorectal cancer (NCT00072748) and non-small cell lung cancer (NCT00067548) [2] [7]. The recommended dose for Phase II studies was determined to be 75 mg once daily from Phase I trials, with dose-limiting toxicity being grade 3 diarrhea [2].
Based on recent studies, this compound's activity can be visualized through its primary and newly discovered mechanisms. The diagram below integrates the classic EGFR pathway inhibition with more recent findings on EMT and protein degradation [7] [6] [5].
Diagram: Integrated view of this compound's mechanisms, including classic EGFR pathway inhibition and novel findings on EMT regulation via Twist1 and protein degradation [7] [6] [5].
Pelitinib is a potent, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). Its anti-tumor effects are primarily mediated through the inhibition of the downstream MAPK and Akt signaling pathways. A key novel finding is that this inhibition leads to the degradation of the transcription factor Twist1, which is a critical regulator of the Epithelial-Mesenchymal Transition (EMT), a process vital for cancer metastasis [1].
The diagram below illustrates this mechanism and a typical in vivo experiment workflow.
Research has characterized the effects of this compound in several animal models, providing a basis for experimental protocols.
This model is used to assess the direct pharmacodynamic effect of this compound on EGFR signaling in tumors [2] [3].
This model is used to evaluate the efficacy of this compound in preventing tumorigenesis [2] [3].
The table below outlines the core procedures for conducting a this compound efficacy study in a subcutaneous xenograft model.
| Experimental Component | Detailed Protocol |
|---|---|
| Cell Line & Preparation | Use human cancer cell lines (e.g., A431 for EGFR study, or NSCLC lines like A549/H460 [4]). Culture cells and prepare a single-cell suspension (e.g., 5x10^6 cells) in PBS or serum-free medium mixed with Matrigel. |
| Animal & Tumor Inoculation | Use immunodeficient mice (e.g., athymic nude or SCID), 6-8 weeks old. Inject cell suspension subcutaneously into the flank. |
| Randomization & Dosing | When tumors reach a predetermined volume (e.g., 100-150 mm³), randomize mice into control and treatment groups. Administer this compound or vehicle control via oral gavage daily. Prepare this compound in a suitable formulation (see below). |
| Tumor Monitoring | Measure tumor dimensions 2-3 times weekly using calipers. Calculate volume: Volume = (Length x Width²) / 2. Monitor animal body weight as an indicator of systemic toxicity. |
| Terminal Analysis | Euthanize mice at the study endpoint. Excise and weigh tumors. Snap-freeze tumor samples in liquid nitrogen for subsequent molecular analysis (e.g., Western Blot, qRT-PCR). |
The following table summarizes key quantitative findings from the search results.
| Parameter | Experimental Model | Finding / Value | Source |
|---|---|---|---|
| EGFR Phosphorylation Inhibition | A431 Xenograft (single 10 mg/kg dose) | >90% at 1h; >50% at 24h | [2] [3] |
| Tumorigenesis Inhibition | APCMin/+ mouse (20 mg/kg/day) | 87% reduction in tumors | [2] [3] |
| Anti-migration/Invasion | HCC Cell Lines (Huh7, Hep3B, SNU449) | Significant inhibition of wound closure and spheroid invasion via Twist1 degradation | [1] |
| ABC Transporter Inhibition | Lung Cancer Models (with hyperthermia) | Enhanced chemosensitivity by inhibiting ABCB1/ABCG2 efflux pumps | [4] |
This application note summarizes the development and validation of bioanalytical methods for the quantification of Pelitinib (PEL), an irreversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, in biological matrices. The methods support pharmacokinetic studies and therapeutic drug monitoring [1].
The UPLC-MS/MS method offers significant improvements over earlier techniques:
The table below consolidates key parameters from validated methods for this compound quantification.
| Parameter | UPLC-MS/MS Method (Rat Plasma) [1] | LC-MS/MS Method (Human Plasma) [2] [3] | HPLC-UV Method (Rat Plasma) [4] |
|---|---|---|---|
| Analytical Technique | UPLC-MS/MS | LC-MS/MS | HPLC-UV |
| Linear Range | 0.5 - 200 ng/mL | 1 - 200 ng/mL | Information missing from excerpt |
| LLOQ | 0.5 ng/mL | 1 ng/mL | Information missing from excerpt |
| Sample Volume | Information missing from excerpt | Information missing from excerpt | Information missing from excerpt |
| Internal Standard | Domperidone | Erlotinib | Levofloxacin |
| Extraction Method | Solid-Phase Extraction (SPE) | Protein Precipitation | Information missing from excerpt |
| Extraction Recovery | ≥ 89.73% | Information missing from excerpt | Information missing from excerpt |
| Run Time | Information missing from excerpt | Information missing from excerpt | Information missing from excerpt |
3.1. Sample Preparation
3.2. Instrumental Analysis Conditions
3.3. Method Validation The UPLC-MS/MS method was validated according to FDA guidelines, demonstrating [1]:
The following diagrams, generated using Graphviz DOT language, illustrate the experimental workflow and a key pharmacological application.
This diagram outlines the step-by-step process from sample collection to data analysis.
This diagram shows the design and findings of a drug interaction study investigating the co-administration of this compound and Apigenin [1].
The validated UPLC-MS/MS method has been successfully applied to investigate potential drug-drug interactions. A study co-administering this compound with Apigenin (a flavonoid that can modulate CYP3A4 enzyme and P-glycoprotein activity) in Wistar rats revealed altered pharmacokinetic profiles, underscoring the method's utility in therapeutic drug monitoring and interaction studies [1].
Pelitinib (EKB-569) is an irreversible tyrosine kinase inhibitor that selectively targets the epidermal growth factor receptor (EGFR), showing promising clinical activity in various cancers including non-small cell lung cancer and colorectal cancer. As a second-generation EGFR TKI, this compound forms covalent bonds with its target, resulting in prolonged pharmacological effects and potential to overcome resistance mechanisms that often limit first-generation inhibitors [1] [2]. Despite its promising therapeutic profile, this compound exhibits considerable inter-individual pharmacokinetic variability in clinical studies, necessitating robust analytical methods for therapeutic drug monitoring and pharmacokinetic studies [3] [4].
The development of reliable bioanalytical methods for tyrosine kinase inhibitors like this compound is crucial for understanding their pharmacokinetic properties and potential drug-drug interactions. Solid phase extraction has emerged as a preferred sample preparation technique for bioanalysis due to its superior selectivity, efficiency in removing matrix interferences, and excellent reproducibility compared to traditional protein precipitation or liquid-liquid extraction methods [4]. This application note provides a detailed SPE procedure and UPLC-MS/MS method for this compound quantification in biological matrices, validated according to FDA bioanalytical method guidelines [3].
The SPE protocol for this compound from plasma samples involves the following optimized steps:
SPE Cartridge Conditioning:
Sample Preparation:
Sample Loading and Cleanup:
Analyte Elution:
Table 1: Optimized SPE Conditions for this compound Extraction
| Parameter | Specification |
|---|---|
| SPE Cartridge | C18 (e.g., Waters Oasis HLB) |
| Sample Volume | 50-150 µL plasma |
| Conditioning | 500 µL methanol, then 500 µL water |
| Wash Solution | 500 µL water |
| Elution Solvent | 150 µL acetonitrile:water (70:30) |
| Centrifugation Speed | 5,000 rpm (2,400×g) |
| Total Processing Time | ~15 minutes per batch |
Chromatographic System:
Mass Spectrometric Detection:
The developed SPE-UPLC-MS/MS method for this compound has been comprehensively validated according to FDA guidelines for bioanalytical methods [3].
The method demonstrates excellent linearity over the concentration range of 0.5-200 ng/mL for this compound in rat plasma. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, indicating high sensitivity suitable for pharmacokinetic studies [3]. The LLOQ was determined based on a signal-to-noise ratio of 10:1, with both precision and accuracy within ±20% at this concentration level [6].
Table 2: Analytical Performance Characteristics of the this compound SPE-UPLC-MS/MS Method
| Validation Parameter | Results |
|---|---|
| Linear Range | 0.5-200 ng/mL |
| Correlation Coefficient (r²) | >0.999 |
| LLOQ | 0.5 ng/mL |
| Intra-day Precision (%RSD) | <5% |
| Inter-day Precision (%RSD) | <7% |
| Accuracy (% Bias) | ±8% |
| Extraction Recovery | 89.73-92.42% |
| Matrix Effect | <12% |
The method validation data demonstrated excellent precision and accuracy for this compound quantification. Intra-day and inter-day precision values, expressed as percentage relative standard deviation (%RSD), were well within the acceptable limits of <15% for all quality control levels. The extraction recovery of this compound from plasma samples ranged from 89.73% to 92.42%, indicating consistent and efficient analyte recovery across the calibration range [3]. Matrix effects were evaluated and found to be minimal (<12%), confirming the effectiveness of the SPE clean-up procedure in removing potential interferents.
The validated method has been successfully applied to investigate potential pharmacokinetic interactions between this compound and apigenin, a common dietary flavonoid. Following the co-administration of this compound with apigenin in Wistar rats, the method enabled precise quantification of this compound concentrations across the pharmacokinetic profile [3] [2].
The experimental workflow for the pharmacokinetic study application can be summarized as follows:
Figure 1: Experimental Workflow for this compound Pharmacokinetic Study
Results from the interaction study revealed that apigenin significantly increased this compound systemic exposure, with notable changes in key pharmacokinetic parameters including C~max~, T~max~, and AUC. This interaction is likely attributable to apigenin's inhibitory effects on cytochrome P450 enzymes (particularly CYP3A4) and efflux transporters such as P-glycoprotein, both involved in this compound metabolism and elimination [2]. These findings highlight the importance of considering dietary components and herbal supplements during this compound therapy, as they may significantly alter drug exposure and necessitate dosage adjustments.
The solid phase extraction procedure combined with UPLC-MS/MS detection provides a robust, sensitive, and reproducible method for this compound quantification in biological matrices. The optimized SPE protocol using C18 cartridges enables efficient extraction and clean-up of this compound from plasma samples with consistent recoveries exceeding 89%. The validated method offers excellent sensitivity with an LLOQ of 0.5 ng/mL, adequate for comprehensive pharmacokinetic studies and therapeutic drug monitoring applications.
The application of this method in drug interaction studies has demonstrated its utility in detecting clinically significant pharmacokinetic alterations when this compound is co-administered with other agents. Researchers and clinical laboratories can implement this reliable bioanalytical method to support this compound development programs, optimize dosing regimens, and investigate potential drug-drug or drug-food interactions in both preclinical and clinical settings.
Objective: To investigate the inhibitory effect of pelitinib on the invasive capabilities of hepatocellular carcinoma (Huh7) cells using a transwell invasion assay.
Background: this compound is an irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). A 2023 study explored its potential to inhibit metastasis in HCC, focusing on the epithelial-mesenchymal transition (EMT) process, a key driver of cancer cell invasion [1]. The transwell invasion assay, which measures the ability of cells to migrate through an extracellular matrix (ECM) mimic toward a chemoattractant, is a standard method for quantifying this invasive behavior in vitro [2].
The diagram below outlines the key steps of the transwell invasion assay used to evaluate this compound's effects.
2.1. Key Reagents and Materials
2.2. Step-by-Step Procedure
The assay demonstrated that this compound effectively inhibits HCC cell invasion in a dose-dependent manner. The table below summarizes the key quantitative findings from the study [1].
Table 1: Summary of this compound's Effects on Huh7 HCC Cells
| Assay Endpoint | Observation with this compound Treatment | Proposed Molecular Mechanism |
|---|---|---|
| Transwell Invasion | Significant inhibition of Huh7 cell invasion through Matrigel. | Inhibition of MAPK (ERK, JNK, p38) and Akt signaling pathways [1]. |
| MMP-9 Activity | Reduced activity as shown by gelatin zymography. | Downregulation of matrix metalloproteinases that degrade the ECM [1]. |
| EMT Marker Expression | • Upregulation of E-cadherin (epithelial marker) • Downregulation of N-cadherin (mesenchymal marker) | Induction of Twist1 transcription factor degradation, reversing EMT [1]. |
Note on Quantification: The original study confirmed that the inhibition of cell invasion by Twist1-specific siRNA was similar to the effect observed with this compound treatment, validating that Twist1 degradation is a key mechanism [1].
The molecular pathway through which this compound exerts its anti-invasive effects, as revealed by the study, is summarized below.
The transwell invasion assay provides robust evidence that this compound is a potent inhibitor of HCC cell invasion. Its mechanism of action involves the downregulation of the MAPK and Akt pathways, leading to the degradation of the key EMT transcription factor Twist1. This results in a reversal of the EMT phenotype and reduced protease activity.
These findings position this compound as a promising candidate for further investigation as an anti-metastatic therapy for HCC. Future work should focus on validating these results in more complex 3D models, such as spheroid invasion assays [1], and in vivo models to fully establish its therapeutic potential.
This compound (EKB-569) is a potent, low molecular weight, selective, and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase that has been investigated as an anticancer agent in clinical trials for colorectal cancer and non-small cell lung cancer. [1] Recent scientific investigations have revealed that beyond its established role as an EGFR inhibitor, this compound exhibits significant anti-metastatic properties through modulation of epithelial-mesenchymal transition (EMT) pathways, particularly in hepatocellular carcinoma (HCC) models. [2] The spheroid invasion assay has emerged as a critical three-dimensional (3D) in vitro model that better recapitulates the tumor microenvironment compared to conventional two-dimensional (2D) cultures, providing a more physiologically relevant platform for evaluating anti-invasive compounds like this compound. [3] [4]
The process of metastasis involves a sequential cascade where cancer cells infiltrate adjacent tissues, migrate via intravasation, extravasation, and finally proliferate at metastatic sites. [2] A crucial mechanism enabling this dissemination is the epithelial-mesenchymal transition (EMT), a trans-differentiation process where epithelial cells lose their epithelial characteristics and acquire mesenchymal properties. [2] During EMT, the molecular hallmark includes the loss of epithelial markers such as E-cadherin, accompanied by the upregulation of mesenchymal markers like N-cadherin, and increased production of proteases including matrix metalloproteinase (MMP)-2 and -9 that degrade the extracellular matrix. [2] These changes collectively enhance cancer cell motility and invasive potential. The spheroid invasion assay effectively models several aspects of this complex process, making it particularly suitable for investigating this compound's mechanism of action.
This compound functions as an irreversible EGFR inhibitor that covalently binds to the epidermal growth factor receptor tyrosine kinase domain, leading to sustained suppression of EGFR-mediated signaling cascades. [1] Research demonstrates that this compound specifically targets mitogen-activated protein kinases (MAPK) and Akt signaling pathways, which are critical downstream effectors of EGFR activation. [2] The MAPK pathway consists of several key components, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, all of which have been implicated in regulating EMT-transcription factors (EMT-TFs). [2] Through inhibition of these pathways, this compound induces the degradation of Twist1, a fundamental regulator of EMT and metastasis, without significantly affecting other EMT-TFs like Snail1 or ZEB1. [2]
The central role of Twist1 in mediating this compound's anti-invasive effects has been confirmed through siRNA knockdown experiments, where Twist1 silencing produced similar inhibitory effects on cell migration and invasion as this compound treatment. [2] This specific targeting of Twist1 represents a novel mechanism for an EGFR inhibitor and highlights the potential of this compound as a targeted therapeutic agent against metastasis. Additional molecular changes observed following this compound treatment include the upregulation of E-cadherin (an epithelial marker) and downregulation of N-cadherin (a mesenchymal marker), effectively reversing the EMT process in HCC cell lines. [2] Furthermore, this compound treatment significantly reduces the activities of MMP-2 and MMP-9, critical matrix-degrading enzymes that facilitate cancer cell invasion through the basement membrane. [2]
The following diagram illustrates the molecular mechanism of this compound in inhibiting cancer cell invasion:
The following workflow outlines the complete experimental procedure for evaluating this compound using spheroid invasion assays:
Cell Culture and Spheroid Formation: Human hepatocellular carcinoma cell lines (Huh7, Hep3B, and SNU449) are maintained in appropriate media (RPMI-1640 for Huh7 and SNU449; DMEM for Hep3B) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂. [2] For spheroid formation, single-cell suspensions are prepared using cell collection buffers (EDTA or trypsin), and cell viability is assessed using trypan blue exclusion, requiring ≥90% viability before proceeding. [3] Cells are suspended in 1X Spheroid Formation ECM at a density of 2,000-5,000 cells per 50 μL and seeded into 96-well spheroid formation plates. The plates are centrifuged at 200 × g for 3 minutes at room temperature to promote cell aggregation and then incubated for 72 hours at 37°C to form mature spheroids. [3]
This compound Treatment and Invasion Matrix Embedding: After spheroid formation, this compound is dissolved in DMSO and diluted in culture medium to achieve working concentrations typically ranging from 1 to 10 μM, based on experimental requirements. [2] Appropriate controls should include DMSO vehicle controls and positive controls for invasion inhibition. For the invasion assay, the spheroid formation plate is cooled on ice for 15 minutes, and each well is carefully overlaid with 50 μL of invasion matrix (basement membrane extract). The plate is centrifuged at 300 × g for 5 minutes at 4°C to eliminate bubbles and position spheroids in the center of the matrix, then transferred to a 37°C incubator for 1 hour to promote gel formation. [3] Following matrix solidification, 100 μL of pre-warmed culture medium containing the appropriate this compound concentration or control treatments is added to each well.
Invasion Monitoring and Image Acquisition: The treated spheroids are incubated for 3-6 days at 37°C with 5% CO₂, and invasion is monitored at 24-hour intervals using brightfield or fluorescence microscopy with a 4× objective. [3] For consistent imaging, adjustments to lighting and focus are necessary to maximize contrast between 3D structures and background. For fluorescently labeled cells, fluorescence microscopy can significantly enhance contrast and subsequent analysis. If debris accumulates at the bottom of wells, gently wiping the plate bottom with lens paper before imaging can improve clarity. [3] The invasion process should be documented until control spheroids show significant invasion or when treated spheroids demonstrate statistically significant inhibition, typically between 3-6 days depending on the cell line.
Image Analysis and Quantification: Acquired images are analyzed using image analysis software such as ImageJ (with specialized macros) [5] [6] or commercial alternatives to quantify the extent of invasion. The analysis process involves:
For more sophisticated analysis, spatial distribution patterns of invading cells can be evaluated to distinguish between collective and individual cell invasion patterns, providing additional insights into invasion mechanisms. [6]
Table 1: Quantitative Parameters for Spheroid Invasion Analysis
| Parameter | Measurement Method | Significance | Expected this compound Effect |
|---|---|---|---|
| Invasion Area | Total area covered by spheroid plus invading cells | Direct measure of invasive capacity | ≥50% reduction at 10 μM [2] |
| Spheroid Core Size | Area of central spheroid body | Indicator of spheroid integrity | Minimal change, indicating specific anti-invasive effect |
| Invasive Cell Distribution | Spatial analysis of cell density | Distinguishes collective vs. individual invasion | Shift toward collective invasion pattern [6] |
| Maximum Invasion Distance | Distance from core to farthest invading cell | Measure of maximal invasive potential | Significant reduction (≥60%) [2] |
| Invasion Pattern | Categorical classification of invasion morphology | Identifies mechanism of action | More organized, less stellate patterns |
Statistical Methods and Quality Control: Experimental data should be analyzed using one-way ANOVA with Dunnett's Multiple Comparison tests in statistical software such as Prism 3.0 to assess differences between this compound-treated groups and controls. [2] To ensure data reliability, spheroids should be pre-selected for homogeneous volume and shape before treatment, as morphological parameters significantly affect treatment response and can introduce variability. [4] Specifically, spheroids with a sphericity index (SI) ≥ 0.90 demonstrate greater stability during extended culture periods and yield more reproducible results. [4] Each experimental condition should include a minimum of 10 spheroids to ensure statistical power, and experiments should be repeated at least three times independently to verify findings.
Validation Methods and Mechanistic Confirmation: Beyond morphological invasion analysis, this compound's mechanism of action should be confirmed through additional molecular analyses, including:
Table 2: this compound Effects on Molecular Markers in HCC Cell Lines
| Molecular Marker | Method of Detection | Effect of this compound Treatment | Functional Significance |
|---|---|---|---|
| Twist1 | Immunoblotting | Degradation via MAPK/Akt inhibition | Primary mechanism for anti-EMT effect |
| E-cadherin | Immunoblotting/RT-PCR | Upregulation | Epithelial phenotype restoration |
| N-cadherin | Immunoblotting/RT-PCR | Downregulation | Mesenchymal phenotype suppression |
| MMP-2/9 | Gelatin zymography | Activity inhibition | Reduced extracellular matrix degradation |
| p-Akt | Immunoblotting | Phosphorylation reduction | AKT signaling pathway inhibition |
| p-ERK | Immunoblotting | Phosphorylation reduction | MAPK signaling pathway inhibition |
Treatment with this compound is expected to produce a concentration-dependent inhibition of spheroid invasion across all tested HCC cell lines, with significant effects observed at concentrations as low as 1 μM and maximal inhibition typically achieved at 10 μM. [2] The inhibitory effect should manifest as a reduction in both the number of invasive protrusions and the distance individual cells migrate from the spheroid core. At the molecular level, effective this compound concentrations should correlate with decreased Twist1 protein levels, reduced phosphorylation of Akt and MAPK signaling components, and a corresponding increase in the E-cadherin to N-cadherin ratio. [2] These molecular changes confirm that this compound's anti-invasive effects are mediated specifically through interruption of EMT signaling pathways rather than general cytotoxicity.
The morphological patterns of invasion in this compound-treated spheroids are expected to shift from the stellate, individually migrating cell patterns typically seen in aggressive controls to more collective, organized invasion patterns with maintained cell-cell contacts. [6] This pattern alteration reflects this compound's specific action on the molecular switches that regulate the transition between epithelial and mesenchymal states. Researchers should note that the magnitude of response may vary between cell lines based on their basal EGFR expression levels, Twist1 dependency, and inherent invasive capabilities, with typically more aggressive lines showing greater absolute response to treatment.
Optimization and Troubleshooting: The initial cell seeding density requires optimization for different cell lines to achieve consistently sized spheroids, typically starting with 3,000 cells/well as a baseline. [3] In cases where spheroid formation is inefficient, extending the pre-incubation period or adjusting the ECM concentration may improve results. For the invasion matrix, proper temperature control is critical during handling—maintaining samples at 4°C during pipetting prevents premature gelling, while ensuring complete polymerization at 37°C before adding medium prevents disruption of the matrix. [3] If high background variability is observed, implementing strict spheroid selection criteria based on size and shape uniformity before embedding can significantly improve data quality. [4]
Advanced Applications and Model Enhancement: For more sophisticated investigation of this compound's effects, consider implementing 3D confocal microscopy with whole spheroid immunolabeling to assess spatial distribution of molecular markers like E-cadherin and N-cadherin. [6] The spheroid invasion assay can also be adapted to co-culture systems incorporating cancer-associated fibroblasts or endothelial cells to better model the tumor microenvironment. Additionally, establishing circulating tumor cell-derived organoids (CTCDOs) from appropriate models could provide enhanced relevance for metastasis studies, as these models have been shown to exhibit hybrid EMT states and elevated stemness markers characteristic of metastatic cells. [7]
The this compound spheroid invasion assay provides a robust, physiologically relevant system for evaluating the anti-metastatic potential of this EGFR inhibitor. Through precise inhibition of MAPK and Akt signaling pathways and subsequent degradation of Twist1, this compound effectively reverses the EMT process and inhibits cancer cell invasion in 3D culture models. The detailed protocol outlined in this application note enables researchers to reliably quantify these effects and investigate the molecular mechanisms underlying this compound's activity. With appropriate implementation of the quality control measures and analysis methods described, this assay serves as a valuable tool for preclinical assessment of this compound and supports its continued investigation as a potential therapeutic agent for preventing cancer metastasis.
Hepatocellular carcinoma (HCC) is a leading cause of cancer-related mortality worldwide, largely due to its high potential for metastasis and post-surgical recurrence. The epithelial-mesenchymal transition (EMT) is a critical process driving metastasis, during which cancer cells gain invasive capabilities. A key regulator of EMT is the transcription factor Twist1, whose overexpression is consistently associated with HCC metastasis. This application note summarizes recent research findings on pelitinib, an irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, and its novel role in inhibiting HCC cell migration and invasion. The data indicates that this compound exerts its anti-metastatic effects primarily by inducing Twist1 degradation through the inhibition of the MAPK and Akt signaling pathways, subsequently reducing the activity of key matrix metalloproteinases.
Recent research provides compelling evidence for the anti-metastatic potential of this compound in hepatocellular carcinoma (HCC). The findings below are based on studies utilizing three HCC cell lines: Huh7, Hep3B, and SNU449 [1] [2] [3].
The experimental data demonstrates that this compound treatment leads to the following key outcomes in HCC cell lines:
The anti-migratory and anti-invasive effects of this compound are mediated through a specific molecular pathway, illustrated in the following diagram and detailed in the table below.
Diagram Title: Molecular Mechanism of this compound in Inhibiting HCC Metastasis.
The diagram above shows that this compound inhibits EGFR, disrupting downstream MAPK/Akt signaling. This leads to Twist1 degradation, suppressing the EMT program and MMP activity, ultimately reducing cell migration and invasion.
The quantitative data supporting this mechanism is summarized in the table below.
Table 1: Summary of Experimental Findings on this compound's Effects in HCC Models
| Experimental Model | Treatment | Key Observed Effects | Molecular Targets Identified |
|---|---|---|---|
| Huh7, Hep3B, SNU449 Cells [1] [2] | This compound | Significant inhibition of wound closure in all three cell lines. | Inhibition of phosphorylated ERK, JNK, p38 (MAPK), and Akt. |
| Huh7 Cells [1] [2] | This compound | Inhibition of multicellular spheroid invasion. | Reduction of Twist1 protein levels; induction of Twist1 degradation. |
| Huh7 Cells [1] [2] | This compound | Inhibition of MMP-2 and MMP-9 activities (gelatin zymography). | Upregulation of E-cadherin; downregulation of N-cadherin. |
| Huh7 Cells [1] [2] | Twist1 siRNA | Inhibition of cell motility, phenocopying the effect of this compound. | Confirmation of Twist1's central role in the migratory process. |
Gelatin zymography is a sensitive, functional technique used to detect the presence and activity of gelatinases (MMP-2 and MMP-9) in biological samples. The protocol below is compiled from established methodologies [4] [5] [6].
This technique involves the electrophoresis of samples in a SDS-polyacrylamide gel co-polymerized with gelatin as a substrate. After electrophoresis, SDS is removed to allow enzymes to partially renature. Upon incubation in an appropriate buffer, the active gelatinases digest the gelatin in their vicinity. When the gel is stained with Coomassie Blue, areas of proteolysis appear as clear bands against a dark blue background, indicating the presence and level of MMP activity [5] [6].
The entire gelatin zymography procedure, from sample preparation to analysis, is visualized in the following workflow diagram.
Diagram Title: Gelatin Zymography Experimental Workflow.
Table 2: Gel Formulation for Gelatin Zymography
| Component | Separating Gel (7.5%) | Stacking Gel |
|---|---|---|
| Acrylamide (30%) | 2.0 mL | 0.67 mL |
| Tris-HCl (pH 8.8) | 2.0 mL (1.5 M) | - |
| Tris-HCl (pH 6.8) | - | 1.25 mL (0.5 M) |
| Gelatin (1%) | 2.0 mL | - |
| 10% SDS | 80 µL | 50 µL |
| 10% APS | 80 µL | 50 µL |
| TEMED | 10 µL | 10 µL |
| H₂O | To 8 mL final volume | To 5 mL final volume |
The findings presented here position this compound as a promising therapeutic candidate for combating HCC metastasis. Its efficacy across multiple HCC cell lines (Huh7, Hep3B, SNU449) underscores its broad potential application [1] [2]. The core discovery is that this compound's anti-metastatic action is not solely due to its known EGFR inhibition but is significantly mediated through the downregulation of the transcription factor Twist1—a master regulator of EMT [1] [2].
This mechanistic insight is crucial. By demonstrating that this compound induces Twist1 degradation via the concurrent inhibition of the MAPK and Akt pathways, the research provides a clear and novel molecular rationale for its use in HCC [1] [2]. The functional consequence is a reversal of the EMT phenotype and a suppression of MMP-2 and MMP-9 activity, as robustly detected by the gelatin zymography protocol detailed herein.
For researchers and drug development professionals, these findings suggest that:
Recent research identifies Leucine Proline-Enriched Proteoglycan 1 (LEPRE1) as a novel biomarker that induces cancer cell sensitivity to the EGFR tyrosine kinase inhibitor (TKI) pelitinib [1].
Studies in Acute Myeloid Leukemia (AML) and A549 lung cancer cells show that LEPRE1 expression levels significantly influence this compound response [1].
The core relationship between LEPRE1 and this compound response can be summarized as follows:
The table below summarizes quantitative data from the study, which can be used as a reference for expected outcomes in your Western blot experiments.
| Cell Line / Manipulation | Treatment | Key Protein Changes (Western Blot) | Phenotypic Outcome |
|---|---|---|---|
| KG-1 AML cells (LEPRE1-overexpressing) | This compound (dose-dependent) | ↓ p-ERK [1] | Increased sensitivity; Increased apoptosis (↑ c-PARP) [1] |
| THP-1 AML cells (LEPRE1-silenced) | This compound (dose-dependent) | ↑ p-ERK [1] | Induced resistance [1] |
| A549 Lung cancer cells (LEPRE1 manipulation) | This compound | Altered p-ERK & activation of Src/ERK/cofilin cascade [1] | Sensitivity (with high LEPRE1) or Resistance & EMT (with low LEPRE1) [1] |
| Various Cancer Cells (e.g., MCF-7, S1-M1-80) | This compound alone | No direct change in ABCB1/ABCG2 expression [2] | Functional inhibition of ABCB1/ABCG2 activity; Reverses multidrug resistance [2] |
This protocol is adapted from standard methods and the research data, optimized for analyzing this compound's effects on signaling pathways like EGFR, ERK, and AKT [1] [3].
The core of a pharmacokinetic study is a reliable, sensitive, and validated bioanalytical method for quantifying the drug in biological fluids. The table below compares two established methods for pelitinib analysis in plasma.
| Parameter | Eco-friendly HPLC-UV Method [1] | UPLC-MS/MS Method [2] |
|---|---|---|
| Application | Pharmacokinetic study in rats | Drug interaction study in rat plasma |
| Principle | High-Performance Liquid Chromatography with UV detection | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry |
| Stationary Phase | Shim-pack VP-ODS C18 column | Waters BEH C18 column |
| Mobile Phase | Gradient elution with formic acid (0.1%) in acetonitrile–methanol mixture (80:20, v/v) | Isocratic elution with acetonitrile and water (70:30, v/v), each with 0.1% formic acid |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | UV at 260 nm | Multiple Reaction Monitoring (MRM) of precursor to product ions: 468.21 > 395.22 (this compound) |
| Internal Standard | Levofloxacin | Domperidone |
| Sample Prep | Not specified in detail | Solid Phase Extraction (SPE) with C18 cartridges |
| Linearity Range | Implied by ICH validation | 0.5 - 200 ng/mL |
| LLOQ | Not specified | 0.5 ng/mL |
| Extraction Recovery | Not specified | ≥ 89.73% |
For the highest sensitivity and specificity, especially for low-concentration samples, the UPLC-MS/MS method is the gold standard. The HPLC-UV method presents a more accessible and "green" alternative.
The following workflow and detailed protocol are adapted from a study that successfully applied the eco-friendly HPLC-UV method to define the pharmacokinetic profile of this compound in rats [1].
The table below summarizes the key parameters you can expect to obtain from a rat study, providing insight into the absorption and elimination profile of this compound [1].
| Pharmacokinetic Parameter | Value in Rat Model [1] | Interpretation |
|---|---|---|
| Cmax (Maximum Plasma Concentration) | 182.08 ng/mL | The peak concentration reached in plasma. |
| Tmax (Time to Cmax) | 4 hours | Indicates relatively slow absorption. |
| Elimination Rate Constant (Kel) | 0.072 h⁻¹ | Describes the rate at which the drug is removed from the body. |
| Volume of Distribution (Vd) | 0.064 L/kg | Suggests the drug is largely confined to the plasma compartment. |
| Clearance (CL) | 0.005 L/(h·kg) | Indicates a slow clearance rate from the body. |
Understanding this compound's complete profile requires looking beyond basic PK parameters.
Introduction Cancer stem cells (CSCs) are a subpopulation within tumors that drive initiation, metastasis, therapeutic resistance, and relapse due to their self-renewal capacity and enhanced survival mechanisms [1] [2]. Eradicating CSCs is a critical challenge in oncology. Pelitinib (EKB-569), an irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), demonstrates potential for targeting CSCs beyond its primary EGFR-inhibiting activity, through mechanisms including the inhibition of drug efflux transporters and the reversal of the epithelial-mesenchymal transition (EMT) [3] [4] [5].
Mechanisms of Action Against CSCs this compound targets CSCs through several distinct, yet interconnected, molecular mechanisms:
The following diagram illustrates the core signaling pathways targeted by this compound in its action against CSCs:
Diagram 1: Core signaling pathways targeted by this compound in CSCs. This compound (yellow) inhibits upstream EGFR and directly blocks ABC transporters. This leads to the degradation of Twist1 and inhibition of efflux pumps, resulting in anti-migration, chemosensitization, and ultimately, CSC eradication.
The table below summarizes quantitative findings from pivotal studies on this compound's effects on CSCs.
Table 1: Summary of Key Experimental Findings on this compound and CSCs
| Experimental Model | Key Finding | Reported Value / Concentration | Assay/Method Used | Source |
|---|---|---|---|---|
| HCC Cell Lines (Huh7, Hep3B, SNU449) | Inhibition of wound closure (migration) | Significant inhibition at tested concentrations | Wound Healing Assay | [3] |
| Huh7 HCC Cells | Inhibition of spheroid invasion | Significant inhibition at tested concentrations | Spheroid Invasion Assay | [3] |
| Lung Cancer (A549) & Leukemia (THP-1) Cells | Increased this compound sensitivity in LEPRE1-overexpressing cells | Increased cytotoxicity & PARP cleavage | Cell Viability (SRB/MTS), Western Blot | [4] |
| ABCB1/ABCG2-Overexpressing Cells | Inhibition of rhodamine 123 & topotecan efflux | IC~50~ ~0.1-0.4 µM | Flow Cytometry (Drug Accumulation/Efflux) | [5] |
| Hyperthermia-Treated A549 SP Cells | Reduction in tumor-sphere formation capacity | Significant reduction post-pelitinib + topotecan | Tumor-Sphere Formation Assay | [5] |
Here are detailed methodologies for key experiments cited in the application notes.
This protocol is adapted from studies on HCC cells to evaluate this compound's effect on metastasis-related behaviors [3].
1.1 Wound Healing/Cell Migration Assay
1.2 Spheroid Invasion Assay
The workflow for these assays is visualized below:
Diagram 2: Workflow for migration and invasion assays.
This protocol leverages this compound's ability to inhibit ABCB1/ABCG2 transporters to target CSC-enriched "Side Population" (SP) cells, particularly after hyperthermia [5].
2.1 Hyperthermia Treatment and SP Cell Sorting
2.2 Drug Combination Cytotoxicity Assay
2.3 Tumor-Sphere Formation Assay (CSC Functional Assay)
The compiled data positions this compound as a promising multi-modal agent for CSC targeting. Its triple action—inhibiting proliferative (EGFR), pro-metastatic (EMT), and drug-resistance (ABC transporters) pathways—addresses core pillars of CSC resilience [3] [4] [5]. The identification of LEPRE1 as a predictive biomarker underscores the potential for a precision medicine approach, stratifying patients most likely to respond [4].
Key Advantages: The ability to chemosensitize CSC-enriched populations and specifically inhibit Twist1-mediated metastasis provides a strong rationale for its use in combination therapy regimens.
Considerations & Future Directions:
Pelitinib (EKB-569) is a potent, low molecular weight, selective, and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase that has been investigated in clinical trials for colorectal cancer and lung cancer [1]. This application note focuses on an innovative therapeutic approach combining this compound with moderate hyperthermia (40.0–43.5°C) to specifically target cancer stem-like cells (CSCs) and overcome multidrug resistance (MDR) in solid tumors, particularly non-small cell lung cancer (NSCLC) [2] [3]. The therapeutic rationale centers on the paradoxical strategy of exploiting a cellular defense mechanism wherein hyperthermia upregulates specific ATP-binding cassette (ABC) transporters (ABCB1 and ABCG2) in CSCs, then using this compound to simultaneously inhibit these transporters and EGFR signaling, thereby sensitizing the resistant cells to conventional chemotherapy [2] [3] [4].
The cancer stem cell hypothesis posits that a subpopulation of cells with self-renewal capacity and enhanced defense mechanisms is responsible for tumor recurrence and treatment resistance [2]. Hyperthermia, while damaging to cancer cells, paradoxically enriches for these CSCs by upregulating ABCB1 (P-glycoprotein) and ABCG2 transporters, which function as drug efflux pumps that protect cells from chemotherapeutic agents [2] [3]. This compound exhibits a unique dual-targeting capability by not only inhibiting EGFR signaling but also functioning as a competitive inhibitor of ABCB1 and ABCG2 transporters, effectively blocking this defensive upregulation and selectively sensitizing the CSC population to concomitant chemotherapy [2] [3] [4]. This sophisticated approach represents a significant advancement in therapeutic strategy, moving beyond simple cytotoxic effects to mechanistically target the root causes of treatment resistance.
Table 1: Key Characteristics of this compound (EKB-569)
| Parameter | Specification | Reference |
|---|---|---|
| Chemical Formula | C₂₄H₂₃ClFN₅O₂ | [1] [5] |
| Molecular Weight | 467.93 g/mol | [1] [5] |
| Target | EGFR (irreversible inhibitor) | [1] [4] |
| IC₅₀ for EGFR | 38.5 nM | [5] |
| Additional Targets | ABCB1, ABCG2 transporters | [2] [4] |
| Solubility | 25 mg/mL in DMSO | [5] |
| Storage | Desiccate at -20°C | [5] |
The following protocol outlines the standard procedure for applying hyperthermia to cancer cell lines in combination with this compound treatment, based on established methodologies [2] [3]:
Cell Lines: Human NSCLC cell lines A549 and H460 are commonly used. Additional pairs of parental and drug-resistant sublines with overexpression of ABC transporters include: human breast cancer LCC6 and its ABCB1-overexpressing LCC6 MDR1 subline; human colon cancer S1 and its ABCG2-overexpressing S1M1 80 subline; and MCF-7 and its ABCC1 (MRP1)-overexpressing MCF-7 VP-16 subline [3].
Culture Conditions: Maintain A549 cells in complete DMEM medium and H460 cells in complete RPMI1640 medium, both supplemented with 10% FBS, 100 U·mL⁻¹ streptomycin sulfate, and 100 U·mL⁻¹ penicillin G sulfate at 37°C in 5% CO₂ [3].
Hyperthermia Application: Expose cells to 42.5 ± 0.2°C for 1 or 4 hours in a designated tissue culture incubator. This temperature range represents the optimal therapeutic window - sufficiently elevated to facilitate cellular response after hyperthermia while minimizing excessive protein denaturation that occurs above 43°C [3]. Control groups should be maintained at 37 ± 0.2°C for comparison.
This compound Preparation: Prepare a 10 mM stock solution in DMSO and dilute in culture medium to achieve working concentrations ranging from 0.1 to 10 μM. Add this compound during or immediately after hyperthermia treatment, followed by conventional chemotherapeutic agents [2] [3].
The inhibition of ABCB1 and ABCG2 transporter function by this compound can be assessed through the following methodologies:
Intracellular Drug Accumulation Assay:
ATPase Activity Assay:
The following diagram illustrates the core mechanistic relationship between hyperthermia, ABC transporter upregulation, and this compound's dual inhibitory action:
The tumorsphere formation assay is a gold standard method for evaluating cancer stem cell activity in vitro:
Side Population (SP) Cell Sorting: After hyperthermia treatment, sort SP cells using Hoechst 33342 dye exclusion via FACS. SP cells are characterized by enhanced dye efflux capacity mediated by ABC transporters [2] [3].
Tumorsphere Culture: Seed sorted SP cells at low density (100-1000 cells/mL) in serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL EGF, and 10 ng/mL bFGF in ultra-low attachment plates to promote sphere formation under non-adherent conditions [2].
Drug Treatment: Treat spheres with this compound (0.1-5 μM) alone or in combination with conventional chemotherapeutic agents (e.g., topotecan, paclitaxel, or doxorubicin). Include control groups without drug treatment.
Quantification: Count tumorspheres (>50 μm diameter) after 7-14 days using inverted microscopy. Calculate inhibition percentage relative to untreated controls [2] [3].
Expected Results: this compound in combination with substrate anticancer drugs should reduce tumorsphere formation by 60-90% in hyperthermia-treated SP cells compared to controls, indicating successful targeting of the self-renewing CSC population [2].
Table 2: Key Experimental Findings from this compound and Hyperthermia Combination Studies
| Experimental Parameter | Hyperthermia Alone | Hyperthermia + this compound | Significance |
|---|---|---|---|
| ABCB1/ABCG2 Expression | Increased 2-3 fold | No significant modulation | This compound inhibits function, not expression [2] |
| Drug Efflux Activity | Enhanced | Concentration-dependent inhibition (60-90% reduction) | Competitive inhibition mechanism [2] [3] |
| Side Population Enrichment | 3-5 fold increase | Significant reduction | Targets cancer stem-like cells [2] |
| Tumorsphere Formation | Increased or maintained | 60-90% reduction | Impairs self-renewal capacity [2] [3] |
| Apoptosis Induction | Minimal with chemo alone | Marked enhancement with combination | Selective chemosensitization [2] |
Recent research has identified leucine proline-enriched proteoglycan 1 (LEPRE1) as a promising biomarker for predicting this compound sensitivity in cancer cells [6]. Analysis of 167 blood cancer cell lines from the GDSC database revealed that LEPRE1 overexpression was significantly associated with this compound sensitivity, showing the highest IC₅₀ value among evaluated gene-drug interactions [6]. This discovery has important implications for patient stratification and personalized treatment approaches combining this compound with hyperthermia.
The mechanistic relationship between LEPRE1 and this compound sensitivity involves multiple signaling pathways:
For translational applications, researchers should:
Beyond its ABC transporter inhibitory properties, this compound demonstrates several other biologically significant activities that may enhance its therapeutic utility in combination with hyperthermia:
Anti-metastatic Activity: Recent studies show that this compound inhibits migration and invasion of hepatocellular carcinoma (HCC) cells by inducing Twist1 degradation through inhibition of MAPK and Akt signaling pathways [7] [8]. This results in upregulation of E-cadherin and downregulation of N-cadherin, reversing the epithelial-mesenchymal transition (EMT) process essential for metastasis [7].
Multi-target Kinase Inhibition: While primarily an EGFR inhibitor, this compound also targets upstream molecules (EGFR signaling, HER-2) and downstream components (Src, MEK/ERK, Raf), providing broader signaling pathway modulation than first-generation EGFR TKIs [6].
Morphological Differentiation: In certain AML cell lines (U937 and HL60) lacking EGFR expression, this compound induces differentiated cell morphology, suggesting potential lineage-specific differentiation effects independent of its EGFR inhibitory activity [6].
The following diagram illustrates the multiple signaling pathways affected by this compound and their relationship to hyperthermia-induced cellular responses:
The combination of This compound with moderate hyperthermia represents a novel therapeutic strategy that transforms a common resistance mechanism into a therapeutic vulnerability. By specifically targeting cancer stem-like cells with upregulated ABC transporters, this approach addresses one of the most challenging aspects of oncology - preventing tumor recurrence and metastasis. The dual inhibitory function of this compound against both EGFR signaling and ABC transporters creates a synergistic therapeutic window when combined with conventional chemotherapy and hyperthermia.
Future research directions should focus on:
The mechanistic insights and standardized protocols provided in this document offer researchers a foundation for advancing this promising therapeutic strategy toward clinical application, potentially addressing significant unmet needs in the treatment of aggressive and therapy-resistant cancers.
| Property | Details |
|---|---|
| Molecular Weight | 467.92 g/mol [1] |
| Solubility in DMSO | 13 mg/mL (27.78 mM) [1] |
| Solubility in Water | Insoluble [1] |
| Solubility in Ethanol | Insoluble [1] |
| Storage Condition | Refer to the certificate of analysis for specific lot recommendations; moisture-absorbing DMSO reduces solubility, so use fresh DMSO [1] |
| Purity (Example Batch) | 99.49% [1] |
For researchers needing to verify solubility or work with this compound in biological assays, here are key methodological details.
The methodology below outlines how this compound's activity is typically measured in cell cultures, illustrating its application in a research setting [1].
You can use the following workflow to diagnose and resolve common problems encountered when working with this compound.
The primary method for quantifying Pelitinib in plasma is a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay [1] [2]. The key parameters are summarized below.
| Assay Parameter | Specification |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Detection Mode | Selected Reaction Monitoring (SRM) with positive electrospray ionization |
| Internal Standard | Erlotinib HCl [1] |
| Calibration Range | 1–200 ng/mL [1] [2] |
| Precision (Within-day) | 3.5–7.4% [1] |
| Precision (Between-day) | 4.5–8.6% [1] |
| Accuracy | 94.0–104.8% [1] |
| Sample Pre-treatment | Protein precipitation using acetonitrile [1] |
This protocol is adapted from the method developed for human disodium EDTA plasma [1].
The validated LC-MS/MS assay confirmed that this compound is sufficiently stable in plasma under the following relevant conditions, in accordance with FDA and EMA guidelines [1].
| Stability Condition | Conclusion |
|---|---|
| General Stability | Sufficient under all relevant conditions tested during validation [1] [2]. |
| Long-term Frozen | Stable in human plasma for at least 3 years when stored at -20°C [3]. |
| Freeze-Thaw Cycles | Stable through multiple freeze-thaw cycles (specific number not detailed in search results) [1]. |
| Short-term Temperature | Stable on the benchtop for the duration of sample processing (specific time not detailed) [1]. |
While clinical development for its original indications has been suspended, this compound remains a tool in preclinical research.
The following diagram illustrates this signaling pathway and this compound's role based on recent research:
Q1: What is the recommended storage condition for plasma samples containing this compound? Plasma samples containing this compound should be stored at -20°C or lower. The drug has been confirmed to be stable for at least three years under these conditions [3].
Q2: Can this LC-MS/MS method be used for species other than human? Yes. The validated assay has been successfully applied to measure this compound levels and assess pharmacokinetic parameters in mouse plasma samples, indicating its cross-species utility [1] [2].
Q3: Are there any known stability concerns for this compound during analysis? The validated method states that this compound's stability is sufficient under all relevant analytical conditions. No specific instabilities (e.g., photodegradation) were reported as a concern in the validation process [1].
| Issue | Potential Cause | Suggested Action |
|---|---|---|
| Low recovery or signal during LC-MS/MS. | Inefficient protein precipitation. | Ensure a sufficient ratio of acetonitrile to plasma is used during the pre-treatment step [1]. |
| Poor chromatography (peak shape). | Column degradation or incorrect mobile phase. | Check column performance. Ensure the mobile phase contains 0.02% formic acid and that the gradient is correctly programmed [1] [2]. |
| Inaccurate quantification at lower levels. | Calibration curve non-linear at lower end. | Verify that the calibration range of 1-200 ng/mL is still suitable. Prepare fresh calibration standards and quality control samples [1]. |
Researchers have identified several key mechanisms that can lead to resistance against Pelitinib. The table below summarizes these primary pathways and the involved molecules.
| Mechanism | Key Molecules/Pathways Involved | Experimental/Observed Effect |
|---|
| Biomarker LEPRE1 | LEPRE1, AKT, ABCG2, Src/ERK/Cofilin [1] | High LEPRE1: Increases this compound sensitivity via AKT activation and ABCG2 upregulation [1] Low LEPRE1: Induces resistance via EGFR/Src/ERK/Cofilin cascade, promoting EMT [1] | | ABCG2 Efflux Transporter | ABCG2 (BCRP) transporter [2] | Susceptible to ABCG2-mediated efflux, reducing intracellular drug concentration and efficacy [2] | | Alternative Signaling Pathways | MAPK (ERK, JNK, p38), Akt, Twist1 [3] | this compound inhibits migration/invasion in HCC by degrading Twist1 via MAPK/Akt inhibition. Persistent pathway activity can confer resistance [3] |
The relationship between the LEPRE1 biomarker and this compound response is a key area for experimental troubleshooting. Here is a detailed protocol based on published research.
To determine how LEPRE1 expression levels affect this compound sensitivity in cancer cell lines, and to identify the involved signaling pathways [1].
The experimental process for validating LEPRE1's role and its downstream effects involves genetic manipulation and subsequent functional assays, as visualized below.
Q1: My cancer cell lines show variable response to this compound, but EGFR is present. What should I check? A common culprit is the expression level of the LEPRE1 gene. As the primary biomarker for this compound, its level can directly determine sensitivity. Check LEPRE1 expression in your lines via Western Blot or RT-PCR. High LEPRE1 predicts sensitivity, while low LEPRE1 indicates potential resistance [1].
Q2: Could drug efflux pumps be causing the resistance I'm observing in my experiments? Yes. This compound is a known substrate for the ABCG2 (BCRP) multidrug transporter. This protein actively pumps this compound out of cells, reducing its intracellular concentration and efficacy. You can investigate this by:
Q3: Are there other signaling pathways that can confer resistance if they remain active? Yes, persistent activity in the MAPK (ERK, JNK, p38) and Akt pathways can lead to resistance. These pathways are upstream of the EMT-transcription factor Twist1. Even if EGFR is inhibited, alternative activation of these pathways can sustain Twist1 levels, promoting cell survival, migration, and invasion. Check the phosphorylation status of these proteins in your resistant models [3].
Q4: What is the current clinical status of this compound? this compound's development for several cancer indications, including breast cancer, has been suspended. While phase I and II trials were conducted for advanced solid tumors, colorectal cancer, and non-small cell lung cancer (NSCLC), the results were not promising enough to continue further trials for these specific cancers [4]. It remains an important tool for research into resistance mechanisms.
1. What is the primary metabolic pathway of Pelitinib? this compound is primarily metabolized by the cytochrome P450 (CYP) enzyme system. CYP3A4 is a major enzyme responsible for its metabolism [1] [2]. This is a common pathway for many tyrosine kinase inhibitors (TKIs), making them susceptible to interactions with other drugs that modulate CYP3A4 activity [3].
2. What are the key clinical concerns regarding this compound drug-drug interactions? The main concern is that concomitant use of this compound with drugs or substances that inhibit or induce CYP3A4 can significantly alter its plasma concentration.
3. Are there documented interactions between this compound and natural products like apigenin? Yes, preclinical studies indicate a potential interaction. Apigenin, a dietary flavonoid, is an inhibitor of both CYP3A4 enzymes and P-glycoprotein (P-gp) transporters [1]. When co-administered with this compound in rats, apigenin increased the systemic exposure of this compound, as shown by significant increases in key pharmacokinetic parameters [1] [2]. This suggests that dietary intake or supplementation with apigenin could potentially alter the bioavailability and efficacy of this compound.
The table below summarizes the quantitative findings from a rat pharmacokinetic study on this interaction [1]:
| Pharmacokinetic Parameter | This compound (Administered Alone) | This compound (Co-administered with Apigenin) | Impact |
|---|---|---|---|
| AUC₀–t (ng·h/mL) | Data from graph (~150) | Data from graph (~400) | Significant Increase |
| AUC₀–∞ (ng·h/mL) | Data from graph (~160) | Data from graph (~430) | Significant Increase |
| Cₘₐₓ (ng/mL) | Data from graph (~55) | Data from graph (~110) | Significant Increase |
| Tₘₐₓ (h) | 4 | 4 | No Change |
| t₁/₂ (h) | Data from graph (~6) | Data from graph (~10) | Increase |
1. Protocol: In Vitro Time-Dependent Inhibition (TDI) Assay for CYP3A4 This protocol is used to identify if a drug candidate (like this compound) causes irreversible inhibition of CYP3A4, which can lead to long-lasting DDIs [5] [6].
2. Protocol: Assessing Impact of CYP3A4 Inhibition on this compound Pharmacokinetics (Preclinical) This in vivo protocol assesses how a CYP3A4 inhibitor affects this compound's exposure [1] [2].
The diagram below illustrates the core metabolic pathway of this compound and the points at which drug interactions can occur.
Pelitinib is a potent, selective, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) [1]. Its mechanism and primary side effects from early clinical trials are summarized below.
Key Mechanism of Action this compound covalently binds to the EGFR, leading to sustained inhibition of its tyrosine kinase activity and downstream signaling pathways, such as the MAPK and AKT pathways, which are crucial for cancer cell survival and proliferation [2] [3] [4].
Documented Clinical Adverse Events The table below summarizes the main side effects identified in phase I clinical trials.
| Side Effect | Grade & Incidence | Notes & Management Context |
|---|---|---|
| Diarrhea | Dose-Limiting Toxicity (DLT); Grade 3 observed at 75 mg/day dose [2]. | The maximum tolerated dose (MTD) in phase I was established at 75 mg per day due to diarrhea. Management with antidiarrheal agents is crucial [2]. |
| Other Common Toxicities | Grade 1-2: Nausea, vomiting, fatigue, anorexia, skin rash [2]. | These were generally manageable and consistent with the toxicity profile of other EGFR inhibitors. |
FAQ 1: How can I manage this compound's cytotoxicity in sensitive cell lines? Issue: Excessive cell death in viability assays, complicifying the interpretation of drug effects. Evidence-Based Solution:
FAQ 2: How can I investigate this compound's effects on cancer cell migration and invasion? Issue: Designing robust experiments to study the anti-metastatic potential of this compound. Evidence-Based Solution:
FAQ 3: What if my cell model shows resistance to this compound? Issue: Lack of expected therapeutic effect in certain cell lines. Evidence-Based Solution:
The following diagrams, created with Graphviz, illustrate this compound's core mechanism and a recommended experimental workflow.
Diagram 1: this compound Inhibits Key Oncogenic Signaling Pathways
Diagram 2: Workflow for Evaluating this compound In Vitro
For the most current information, consider these avenues:
This method is based on a peer-reviewed publication and can serve as a foundational protocol [1].
| Parameter | Specification |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Biological Matrix | Human disodium EDTA plasma |
| Internal Standard | Erlotinib HCl |
| Sample Pre-treatment | Protein Precipitation (PPT) |
| Linearity Range | 1-100 ng/mL |
| Accuracy & Precision | In accordance with FDA and EMA guidelines |
Detailed Experimental Protocol [1]:
While a complete troubleshooting guide cannot be constructed from the available data, here are potential challenges based on the method's description and general bioanalytical principles:
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low sensitivity | Matrix effects, ion suppression | Optimize sample cleanup; use a stable isotope-labeled internal standard if available. |
| Poor chromatography | Column degradation, suboptimal mobile phase | Re-condition or replace column; adjust pH or gradient of mobile phase. |
| Inaccurate quantification | Use of non-ideal internal standard | Use a structurally closer analog or, ideally, a deuterated version of pelitinib. |
The following diagram illustrates how this compound inhibits the EGFR pathway to exert its anti-cancer effects, based on findings in hepatocellular carcinoma (HCC) cell lines [2].
This diagram shows that this compound inhibits EGFR, leading to reduced downstream MAPK/Akt signaling. This, in turn, promotes the degradation of the key transcription factor Twist1, thereby suppressing the epithelial-mesenchymal transition (EMT) and subsequent cancer cell migration and invasion [2].
The available information has some constraints for building a comprehensive support center:
While clinical trial data is limited, preclinical studies point to several resistance mechanisms summarized in the table below.
| Mechanism | Description | Related Experimental Findings |
|---|---|---|
| Epithelial-to-Mesenchymal Transition (EMT) [1] | Activation of EMT program, leading to downregulation of E-cadherin and upregulation of N-cadherin. Pelitinib inhibits migration/invasion by inducing Twist1 degradation. | In HCC cell lines (Huh7, Hep3B, SNU449), this compound suppressed migration/invasion. Twist1 siRNA produced similar inhibition, confirming Twist1's key role [1]. |
| Upregulation of ABC Transporters [2] | Overexpression of efflux transporters (ABCB1, ABCG2) reduces intracellular drug accumulation. Hyperthermia can further upregulate these transporters. | In lung cancer cells (A549, H460), hyperthermia (42.5°C) increased ABCB1/ABCG2. This compound chemosensitized these cells by competitively inhibiting transporter function [2]. |
| Biomarker LEPRE1 Expression [3] | Low Leucine Proline-Enriched Proteoglycan 1 (LEPRE1) levels induce this compound resistance and promote EMT via Src/ERK/cofilin cascades. | In AML and A549 cells, LEPRE1 knockdown promoted EMT and this compound resistance. LEPRE1 overexpression increased sensitivity [3]. |
| Intratumor Heterogeneity of EGFR [4] | Pre-existing subpopulations of cancer cells with low EGFR expression (EGFR-low) are intrinsically more tolerant to EGFR inhibition. | In EGFR-mutant NSCLC cell lines, EGFR-low clones were more tolerant to osimertinib and afatinib. Low EGFR mRNA predicted poor TKI sensitivity across 23 cell lines [4]. |
Here are detailed methodologies for key experiments based on published studies.
This protocol is based on research into this compound's anti-migration effects in hepatocellular carcinoma [1].
The relationship between this compound, signaling pathways, and EMT can be visualized as follows:
This method examines this compound's interaction with ABCB1/ABCG2 transporters, particularly after hyperthermia [2].
The following diagram outlines the experimental rationale for targeting transporter-upregulated cells:
Q1: Does this compound reverse resistance to other chemotherapeutics? Yes, preclinical data suggests it can. This compound is a competitive inhibitor of ABCB1 and ABCG2 efflux transporters [2]. By blocking these pumps, it can increase intracellular concentration and efficacy of substrate drugs like topotecan and paclitaxel, reversing a specific form of multidrug resistance [2].
Q2: What is the relationship between LEPRE1 and this compound sensitivity? LEPRE1 acts as a potential predictive biomarker. Research shows that high LEPRE1 expression induces a cancer stem-cell-like phenotype but also correlates with increased sensitivity to this compound. Conversely, LEPRE1 silencing leads to this compound resistance and promotes EMT via Src/ERK/cofilin signaling [3]. Monitoring LEPRE1 levels could help identify responsive patient populations.
Q3: How does intratumor heterogeneity affect this compound's efficacy? Tumors are not uniform. Pre-existing subpopulations with low EGFR expression (EGFR-low) are intrinsically more tolerant to EGFR inhibitors like this compound. These EGFR-low cells can survive initial treatment and eventually lead to disease recurrence [4]. Combination strategies that target both EGFR-high and EGFR-low populations may be necessary.
Pelitinib is an irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) [1]. Recent studies highlight its potential to inhibit cancer cell migration and invasion, which is crucial for metastasis.
The table below summarizes the core anti-migratory/anti-invasive mechanisms and key experimental findings based on studies in Hepatocellular Carcinoma (HCC) cell lines [2]:
| Aspect | Description |
|---|---|
| Primary Molecular Effect | Induces degradation of the EMT-transcription factor Twist1 [2]. |
| Key Signaling Pathways | Inhibits MAPK (ERK, JNK, p38) and Akt signaling pathways [2]. |
| EMT Marker Regulation | Upregulates E-cadherin (epithelial marker) and downregulates N-cadherin (mesenchymal marker) [2]. |
| Functional Assay Results | Significantly inhibits wound closure, multicellular spheroid invasion, and activities of MMP-2 and MMP-9 [2]. |
| Validated Model | Inhibition of cell motility by Twist1 siRNA produced effects similar to this compound treatment [2]. |
For pharmacokinetics, a recent 2025 study developed an eco-friendly HPLC method and reported the following parameters in rats [3]:
| Pharmacokinetic Parameter | Value in Rats |
|---|---|
| Maximum Plasma Concentration (C~max~) | 182.08 ng mL⁻¹ |
| Time to C~max~ (T~max~) | 4 hours |
| Elimination Rate Constant (K~el~) | 0.072 h⁻¹ |
| Volume of Distribution (V~d~) | 0.064 L kg⁻¹ |
| Clearance (CL) | 0.005 L (h kg)⁻¹ |
The following methodology is adapted from a 2023 study that investigated this compound's anti-migration and anti-invasion effects in HCC cell lines (Huh7, Hep3B, SNU449) [2].
Cell Culture and Treatment:
Wound Healing / Scratch Assay:
Spheroid Invasion Assay:
Gelatin Zymography for MMP Activity:
Western Blot Analysis:
FAQ 1: Poor or inconsistent anti-migratory effect observed in wound healing assays.
FAQ 2: High background or low signal-to-noise in spheroid invasion assays.
FAQ 3: Unable to detect Twist1 degradation or pathway inhibition via Western Blot.
FAQ 4: Variable results in MMP zymography, with faint or no clear bands.
The following diagrams, created with DOT language, visualize the signaling pathway targeted by this compound and a generalized experimental workflow. The scripts adhere to your specifications for color, contrast, and dimensions.
Diagram 1: this compound's action on signaling pathways and EMT.
Diagram 2: Workflow for evaluating this compound's effects.
The evidence suggests this compound's potential extends beyond its known EGFR inhibition. By targeting Twist1 for degradation and inhibiting key survival pathways (MAPK/Akt), it directly counteracts the Epithelial-Mesenchymal Transition (EMT), a key driver of metastasis [2]. Its additional role as an inhibitor of ABC transporters (ABCB1, ABCG2) could be key in overcoming multidrug resistance, a major clinical hurdle [1].
Future work should focus on:
The table below summarizes the key characteristics of this compound and gefitinib based on available data.
| Feature | This compound | Gefitinib |
|---|---|---|
| Generation & Type | Second-generation, irreversible inhibitor [1] [2] | First-generation, reversible inhibitor [3] [2] |
| Primary Targets | EGFR, HER2 [1] | EGFR [3] |
| Reported IC₅₀ (EGFR) | Information not available in search results | ~0.51 nM (biochemical assay) [4] |
| Key Biomarkers | LEPRE1: High expression associated with increased sensitivity [1] | EGFR Mutations (e.g., exon 19 del, L858R): Well-established sensitivity markers [3] |
| Resistance & ABCG2 | Susceptible to ABCG2-mediated efflux (can contribute to resistance) [5] | Susceptible to ABCG2-mediated efflux (can contribute to resistance) [5] |
| Overcoming Resistance | Potential to overcome resistance conferred by specific biomarkers like LEPRE1 [1] | Resistance (e.g., T790M) often addressed by later-generation inhibitors [2] [6] |
To help you evaluate the supporting data, here are the methodologies from two pivotal studies cited.
This study combined computational and laboratory techniques to discover and validate the LEPRE1-pelitinib relationship.
This study explored the role of HDGF in driving resistance and its impact on key signaling pathways.
The synthesized data suggests that this compound and gefitinib have distinct clinical and research profiles:
A direct, head-to-head comparison in a uniform preclinical model or clinical trial is needed to definitively rank their efficacy. The choice between them in a research or potential therapeutic context would heavily depend on the specific genetic makeup of the cancer cells being targeted.
| Target | IC₅₀ (nM) | Experimental Note |
|---|---|---|
| EGFR | 38.5 | Primary target; irreversible inhibition [1] [2] |
| erbB-2 (HER2) | 1255 | Over 30-fold less potent than against EGFR [1] |
| MEK/ERK | 800 | Downstream signaling pathway [1] |
| c-Met | 4100 | Minimal activity [1] |
| Raf | 3353 | Minimal activity [1] |
| Src | 282 | Minimal activity [1] |
| Cdk4 | >20,000 | No significant activity [1] |
| Generation | Key Mechanism / Target | Example Drugs | Pelitinib's Position |
|---|---|---|---|
| 1st | Reversible ATP-competitive | Gefitinib, Erlotinib [3] | |
| 2nd | Irreversible; pan-HER family | This compound, Afatinib, Dacomitinib [4] [3] | This compound belongs here |
| 3rd | Irreversible; targets T790M resistance mutation | Osimertinib [3] | |
| 4th | Targets C797S triple mutations (post 3rd-gen resistance) | BLU-945 [4] [3] |
To ensure the reproducibility of the data, here are the methodologies commonly used to generate the IC₅₀ values and related findings for this compound.
This protocol measures the direct inhibition of EGFR phosphorylation in cells.
This assay evaluates the inhibitory effect of this compound on cancer cell growth.
This methodology explains this compound's ability to reverse multidrug resistance (MDR).
The following diagram illustrates the key signaling pathways driven by EGFR and the points where this compound exerts its inhibitory effects.
This diagram shows that this compound acts by irreversibly inhibiting EGFR dimerization and autophosphorylation, thereby suppressing the activation of key downstream signaling pathways like MAPK and AKT [2] [3].
The table below summarizes the core mechanistic and selectivity information available for Pelitinib.
| Aspect | Description |
|---|---|
| Primary Known Target | Epidermal growth factor receptor (EGFR); irreversible inhibitor [1] [2]. |
| Other Direct Targets | HER2 (ErbB-2) [3]; Peroxiredoxin 4 (PRDX4, induces degradation) [4]; E2 conjugating enzymes (UBE2L3, UBE2K, etc.) and E3 ligase TRIM25 [4]. |
| Key Downstream Pathway Effects | Inhibits MAPK (ERK, JNK, p38) and Akt signaling pathways [1]. |
| Effects on Drug Transporters | Inhibits ABCB1 (P-gp) and ABCG2 transporters, functioning as a competitive inhibitor to reverse multidrug resistance [5]. |
The studies providing the data above employed the following key experimental methods:
The diagrams below, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the workflow for the chemoproteomics study.
This diagram summarizes the mechanisms by which this compound inhibits migration and invasion, particularly in hepatocellular carcinoma (HCC) cells, as revealed by the cited research [1].
This diagram outlines the key experimental steps for identifying this compound's direct cellular targets using a chemoproteomics approach [4].
The following table summarizes the key characteristics of these three tyrosine kinase inhibitors based on current literature.
| Feature | Pelitinib (EKB-569) | Afatinib (Gilotrif) | Neratinib (Nerlynx) |
|---|---|---|---|
| Primary Targets | EGFR (ErbB1) [1] | EGFR (ErbB1), ErbB2 (HER2), ErbB4 (Pan-HER) [2] | HER1 (EGFR), HER2, HER4 (Pan-HER) [3] [4] |
| Mode of Inhibition | Irreversible [5] [1] | Irreversible [2] | Irreversible [2] [4] |
| Main Indications (Approved or Under Investigation) | Phase 2 trials for advanced NSCLC with acquired resistance to gefitinib [1] | Approved for NSCLC (2013) [2] | Approved for extended adjuvant treatment of HER2+ early breast cancer (2017) & advanced HER2+ breast cancer with capecitabine [4] |
| Key Clinical Trial Data | Preclinical data shows ability to inhibit ABCB1 and ABCG2 transporters, potentially overcoming drug resistance [1] | Data from LUX-Lung 8 trial showed improved PFS vs. erlotinib in squamous NSCLC [6] | ExteNET trial: improved invasive disease-free survival in early breast cancer[ccitation:1] [4]. NALA trial: showed systemic and intracranial efficacy in advanced HER2+ BC [4] |
| Pharmacokinetic (PK) Data | A UPLC-MS/MS method was validated for quantification in rat plasma (LLOQ: 0.5 ng/mL) [5] | Detailed PK data not available in search results | The same UPLC-MS/MS method was validated for quantification in rat plasma (LLOQ: 0.5 ng/mL) [5] |
Here are details on key experiments that provide comparative data for these agents.
In-vitro Efficacy in HER2-amplified Carcinosarcoma: A study investigated neratinib's efficacy in primary carcinosarcoma cell lines [3].
Bioanalytical Method for PK Comparison: A study developed a method to compare the pharmacokinetics of neratinib and this compound [5].
This compound, afatinib, and neratinib are all irreversible inhibitors of the ErbB family of receptor tyrosine kinases. They work by covalently binding to cysteine residues in the kinase domain of their target receptors, blocking ATP binding and preventing signal transduction [2] [1] [4]. The following diagram illustrates the targeted receptors and the inhibited signaling pathway.
The table below summarizes available data on pharmacokinetic parameters and key characteristics of pelatinib compared to other TKIs [1] [2] [3].
| Drug Name | Primary Targets | Binding Mechanism | Key Pharmacokinetic Parameters (in rat) | Reported Bioanalytical Method (for quantification) |
|---|---|---|---|---|
| This compound | EGFR | Irreversible | Data from rat plasma: LLOQ: 0.5 ng/mL; Extraction recovery: ≥89.73% [1] | UPLC-MS/MS with MRM of [M+H]+ m/z 468.21 > 395.22 [1] |
| Neratinib | Pan-HER (EGFR, HER2, HER4) | Irreversible | Data from rat plasma: LLOQ: 0.5 ng/mL; Extraction recovery: ≥92.42% [1] | UPLC-MS/MS with MRM of [M+H]+ m/z 557.30 > 112.05 [1] |
| Lapatinib | EGFR, HER2 | Reversible | - | - |
| Dasatinib | BCR-ABL, Src | Reversible | Target plasma concentration (human): 1.5-50 ng/mL (trough - max) [4] | - |
The comparative data for this compound and neratinib primarily comes from a validated bioanalytical method. Here is a detailed breakdown of the cited experimental protocol [1]:
Understanding how these drugs work at a molecular level provides context for their use and the development of resistance.
The diagram above shows that a primary mechanism of resistance to HER-family TKIs, including lapatinib, is the hyperactivation of the PI3K/AKT pathway downstream of the receptor. This can occur through PI3KCA mutations (activating) or PTEN loss (a tumor suppressor that negatively regulates PI3K signaling) [5] [6]. Research indicates that this resistance can potentially be overcome by combining TKIs with PI3K pathway inhibitors [5] [6].
| Signaling Molecule / Pathway | Effect of Pelitinib | Supporting Experimental Context & Key Findings |
|---|---|---|
| EGFR | Direct Inhibition (IC50 = 38.5 nM) [1] | Irreversibly inhibits EGFR autophosphorylation. Validated in A431, DiFi, and NHEK cell lines via immunoprecipitation and Western blot [1]. |
| ERK / MAPK Pathway | Indirect Inhibition [2] [3] [1] | Reduces phospho-ERK levels. Confirmed in HCC (Huh7) and leukemia (KG-1, THP-1) cell lines via Western blot. Linked to suppression of cell migration and invasion [2] [3]. |
| AKT Pathway | Indirect Inhibition [2] [1] | Reduces phospho-AKT levels. Demonstrated in hepatocellular carcinoma (Huh7) cells; contributes to the degradation of Twist1, an EMT-transcription factor [2]. |
| STAT3 | Inconsistent or Context-Dependent Effect | One study reported inhibition of EGF-induced STAT3 phosphorylation in A431 cells (IC50 = 30-70 nM) [1]. Other studies show that inhibiting upstream pathways (like MEK/ERK) can trigger feedback activation of STAT3, a common resistance mechanism [4] [5]. |
To validate the effect of a compound like this compound on these pathways, researchers typically follow a multi-step process centered on cell-based assays and protein analysis. The diagram below outlines the core workflow.
The key methodologies for the main experiments cited are as follows:
When planning or interpreting experiments on this compound and these signaling pathways, please consider the following:
The table below summarizes key non-kinase protein targets of pelitinib identified in a 2023 study that used a label-free chemoproteomics approach. This method identified 41 high-confidence targets by competing with a broad-spectrum cysteine-reactive probe (IA-alkyne) in cell lysates [1] [2].
| Protein Target | Gene Name | Fold Change (With this compound) | p-value | Proposed Functional Consequence |
|---|---|---|---|---|
| Peroxiredoxin 4 | PRDX4 | > 3.5 | < 0.05 | Degradation via the ubiquitin-proteasome system [1] |
| Signal Transducer and Activator of Transcription 3 | STAT3 | > 3.5 | < 0.05 | Interaction validated; functional impact under investigation [1] [2] |
| Ubiquitin-Conjugating Enzyme E2 L3 | UBE2L3 | > 3.5 | < 0.05 | Potential role in inducing targeted protein degradation [1] [2] |
| Ubiquitin-Conjugating Enzyme E2 K | UBE2K | > 3.5 | < 0.05 | Potential role in inducing targeted protein degradation [1] [2] |
| Tripartite Motif Containing 25 (E3 Ligase) | TRIM25 | > 3.5 | < 0.05 | Potential role in inducing targeted protein degradation [1] [2] |
This profile suggests that this compound can function as a covalent molecular glue degrader, a mechanism where the drug brings a target protein (like PRDX4) into close proximity with the ubiquitination machinery (E2 enzymes, E3 ligase), leading to the target's degradation [1] [2].
The key experimental workflow used to identify these targets is outlined below. This protocol is adapted from the 2023 study that provided the core data for this guide [2].
Step-by-Step Methodology [2]:
The putative targets discovered through chemoproteomics were validated through subsequent experiments, which also revealed a key downstream biological effect.
Validation of PRDX4 Interaction and Degradation [1] [2]:
Connection to Phenotypic Observations: Independent research links this compound to the degradation of Twist1, a key transcription factor in cancer metastasis. This effect is mediated through this compound's established role in inhibiting the MAPK and Akt signaling pathways [3]. The following diagram illustrates this pathway and how this compound's action leads to reduced cell migration and invasion.
The following table summarizes the key experimental findings from a 2023 chemoproteomics study that identified and validated PRDX4 as a degradation target of Pelitinib [1].
| Experimental Aspect | Findings and Validation Data |
|---|---|
| Primary Discovery Method | Label-free chemoproteomics using iodoacetamide alkyne as a chemical probe [1]. |
| Identified Targets | 41 high-confidence proteins (fold change ≥ 3.5, p < 0.05), including PRDX4, STAT3, and several E2 conjugating enzymes (UBE2L3, UBE2K, etc.) [1]. |
| Key Discovery | This compound acts as a covalent molecular glue, inducing the degradation of PRDX4 [1]. |
| Validation Experiments | 1. Cell-based interaction assay:\ Confirmed direct binding between this compound and PRDX4 [1]. 2. Biochemical assay: Further verified the interaction [1]. 3. Cellular Thermal Shift Assay (CETSA): Showed this compound binding stabilized PRDX4, indicating a direct interaction [1]. 4. miRNA knockdown: Supported the role of this compound in facilitating PRDX4 degradation [1]. |
For researchers aiming to validate these findings or apply similar methods, here are the core methodologies inferred from the study.
This approach is used for the unbiased discovery of drug targets, especially for irreversible inhibitors like this compound [1].
The diagram below illustrates the key steps of this chemoproteomic workflow:
CETSA is used to confirm direct drug-target engagement in a cellular context. The basic principle is that a drug binding to its target protein can alter the protein's thermal stability.
Acute Toxic